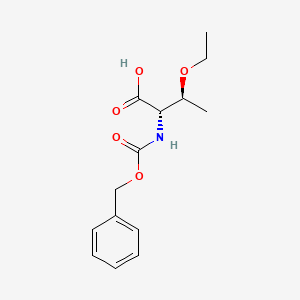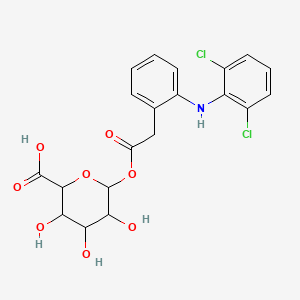![molecular formula C18H19F3N4O B13404946 4-(Pyridin-2-ylmethyl)-1-([6-(trifluoromethyl)pyridin-3-YL]methyl)-1,4-diazepan-5-one](/img/structure/B13404946.png)
4-(Pyridin-2-ylmethyl)-1-([6-(trifluoromethyl)pyridin-3-YL]methyl)-1,4-diazepan-5-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(Pyridin-2-ylmethyl)-1-([6-(trifluoromethyl)pyridin-3-yl]methyl)-1,4-diazepan-5-one is a complex organic compound that has garnered interest in various fields of scientific research. This compound features a diazepan ring, which is a seven-membered ring containing two nitrogen atoms, and is substituted with pyridinyl and trifluoromethyl groups. The presence of these functional groups imparts unique chemical and physical properties to the compound, making it a subject of study in medicinal chemistry and other scientific disciplines.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Pyridin-2-ylmethyl)-1-([6-(trifluoromethyl)pyridin-3-yl]methyl)-1,4-diazepan-5-one typically involves multi-step organic reactions. One common approach is to start with the preparation of the diazepan ring, followed by the introduction of the pyridinyl and trifluoromethyl groups through nucleophilic substitution reactions. The reaction conditions often require the use of strong bases, such as sodium hydride, and solvents like dimethylformamide (DMF) to facilitate the nucleophilic attack.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts, such as palladium or platinum, can also enhance the efficiency of the synthesis. Additionally, purification techniques like column chromatography and recrystallization are employed to obtain the compound in high purity.
Análisis De Reacciones Químicas
Types of Reactions
4-(Pyridin-2-ylmethyl)-1-([6-(trifluoromethyl)pyridin-3-yl]methyl)-1,4-diazepan-5-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce additional functional groups.
Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert certain functional groups to their corresponding reduced forms.
Substitution: Nucleophilic substitution reactions are common, where the pyridinyl or trifluoromethyl groups can be replaced with other substituents using appropriate nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Hydrogen gas (H₂), palladium on carbon (Pd/C)
Substitution: Sodium hydride (NaH), dimethylformamide (DMF)
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines.
Aplicaciones Científicas De Investigación
4-(Pyridin-2-ylmethyl)-1-([6-(trifluoromethyl)pyridin-3-yl]methyl)-1,4-diazepan-5-one has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Industry: Utilized in the development of new materials with specific chemical properties.
Mecanismo De Acción
The mechanism of action of 4-(Pyridin-2-ylmethyl)-1-([6-(trifluoromethyl)pyridin-3-yl]methyl)-1,4-diazepan-5-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target of the compound.
Comparación Con Compuestos Similares
Similar Compounds
- **5-(5-chloro-1H-pyrrolo[2,3-b]pyridin-3-ylmethyl)-pyridin-2-yl]- (6-trifluoromethyl-pyridin-3-ylmethyl)-amine hydrochloride
- **2-(4-{[5-(trifluoromethyl)pyridin-2-yl]oxy}phenoxy)propanoic acid
Uniqueness
4-(Pyridin-2-ylmethyl)-1-([6-(trifluoromethyl)pyridin-3-yl]methyl)-1,4-diazepan-5-one is unique due to its specific combination of functional groups and the presence of the diazepan ring. This structure imparts distinct chemical properties, such as increased stability and reactivity, making it valuable for various applications in scientific research.
Propiedades
Fórmula molecular |
C18H19F3N4O |
|---|---|
Peso molecular |
364.4 g/mol |
Nombre IUPAC |
4-(pyridin-2-ylmethyl)-1-[[6-(trifluoromethyl)pyridin-3-yl]methyl]-1,4-diazepan-5-one |
InChI |
InChI=1S/C18H19F3N4O/c19-18(20,21)16-5-4-14(11-23-16)12-24-8-6-17(26)25(10-9-24)13-15-3-1-2-7-22-15/h1-5,7,11H,6,8-10,12-13H2 |
Clave InChI |
WBDZZOWVZOVMPH-UHFFFAOYSA-N |
SMILES canónico |
C1CN(CCN(C1=O)CC2=CC=CC=N2)CC3=CN=C(C=C3)C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


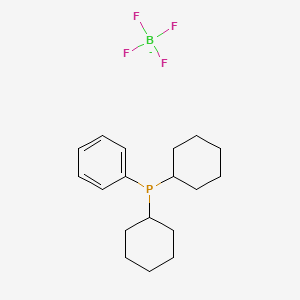
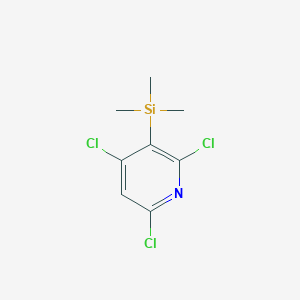
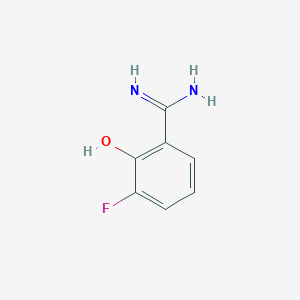
![5-[[(2-Hydroxyethoxy)methyl]amino]-2-amino-2,3-dihydro-4H-imidazol-4-one](/img/structure/B13404873.png)
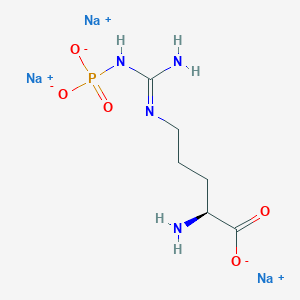
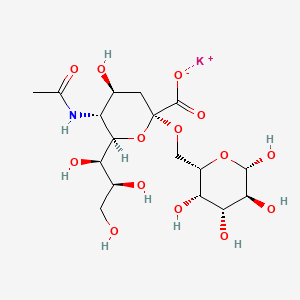
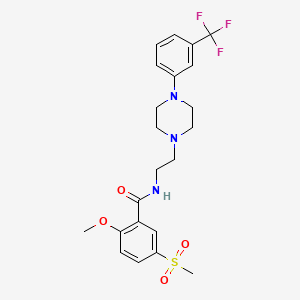
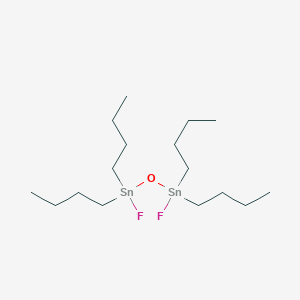
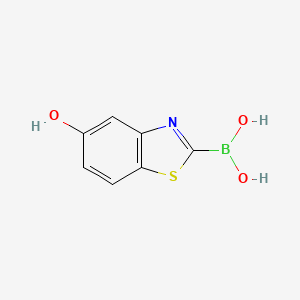
![1,4-Bis[1-(4-fluorophenyl)-2,2-difluoroeth-1-enyl]benzene](/img/structure/B13404908.png)
![8-hydroxy-3-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5,6,7,8-tetrahydropyrimido[1,2-a]purin-10-one](/img/structure/B13404910.png)
